molecular formula C14H20N2O2 B4239381 N-butyl-2-(propionylamino)benzamide

N-butyl-2-(propionylamino)benzamide

Cat. No. B4239381
M. Wt: 248.32 g/mol
InChI Key: TWGUNLSWPDJTEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2-(propionylamino)benzamide, also known as BPB, is a chemical compound that has been widely used in scientific research due to its unique properties. BPB is a small molecule that can easily penetrate the cell membrane, making it an ideal tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-butyl-2-(propionylamino)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes or proteins. As mentioned earlier, this compound is a selective inhibitor of the chymotrypsin-like activity of the proteasome. This inhibition leads to the accumulation of ubiquitinated proteins in the cell, which can have various effects depending on the specific cellular context.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, possibly through the accumulation of ubiquitinated proteins. This compound has also been shown to modulate the activity of ion channels and transporters, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the Na+/K+-ATPase.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-butyl-2-(propionylamino)benzamide is its ability to penetrate the cell membrane and label intracellular structures. This property makes this compound a useful tool for studying various cellular processes, such as endocytosis and exocytosis. Another advantage of this compound is its selectivity for the chymotrypsin-like activity of the proteasome, which allows for the specific inhibition of this activity without affecting other proteasome functions.
However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret some experimental results.

Future Directions

There are several future directions for the use of N-butyl-2-(propionylamino)benzamide in scientific research. One potential application is in the study of autophagy, a cellular process that involves the degradation of cellular components. This compound has been shown to inhibit autophagy in some cell types, but the mechanism of this inhibition is not fully understood. Further research is needed to determine the specific role of this compound in autophagy regulation.
Another future direction for the use of this compound is in the development of new proteasome inhibitors for the treatment of cancer. This compound has been shown to induce apoptosis in cancer cells, and its selectivity for the chymotrypsin-like activity of the proteasome could make it a useful starting point for the development of new cancer drugs.
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been used as a fluorescent probe for measuring intracellular pH, an inhibitor of the proteasome, and a modulator of ion channels and transporters. While there are some limitations to the use of this compound in lab experiments, there are also several future directions for its use in the study of autophagy and the development of new cancer drugs.

Scientific Research Applications

N-butyl-2-(propionylamino)benzamide has been used in a wide range of scientific research, including neuroscience, cancer biology, and immunology. One of the main applications of this compound is as a fluorescent probe for measuring intracellular pH. This compound is a pH-sensitive dye that emits fluorescence at different wavelengths depending on the pH of the environment. This property has been used to study the pH changes that occur during various cellular processes, such as endocytosis and exocytosis.
Another application of this compound is as an inhibitor of the proteasome, a large protein complex that is responsible for degrading damaged or unwanted proteins in the cell. This compound has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, making it a useful tool for studying the role of the proteasome in various cellular processes.

properties

IUPAC Name

N-butyl-2-(propanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-3-5-10-15-14(18)11-8-6-7-9-12(11)16-13(17)4-2/h6-9H,3-5,10H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGUNLSWPDJTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-2-(propionylamino)benzamide
Reactant of Route 2
Reactant of Route 2
N-butyl-2-(propionylamino)benzamide
Reactant of Route 3
Reactant of Route 3
N-butyl-2-(propionylamino)benzamide
Reactant of Route 4
Reactant of Route 4
N-butyl-2-(propionylamino)benzamide
Reactant of Route 5
Reactant of Route 5
N-butyl-2-(propionylamino)benzamide
Reactant of Route 6
Reactant of Route 6
N-butyl-2-(propionylamino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.